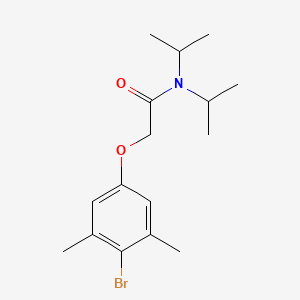![molecular formula C17H18ClNOS B5712366 N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)
N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPT belongs to the class of thioacetamide derivatives and has been found to possess various biological activities. In
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is its versatility. N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide can be easily synthesized and modified to yield various derivatives with different biological activities. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One of the potential applications of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide and its derivatives. Additionally, the pharmacokinetics and toxicity of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide need to be thoroughly investigated to assess its suitability for clinical use. Finally, the potential synergistic effects of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide with other drugs need to be explored to enhance its therapeutic efficacy.
In conclusion, N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is a promising chemical compound that has shown potential therapeutic applications in various fields. Its versatility, biological activities, and ease of synthesis make it an attractive target for further research. The future directions of research on N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide are numerous, and it is hoped that further studies will shed light on its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. The resulting compound is then reacted with 2-methylbenzyl mercaptan in the presence of a base to yield N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been found to possess antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-5-3-4-6-14(12)10-21-11-17(20)19-16-9-15(18)8-7-13(16)2/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIBXEAOFRBOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6403809 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)


![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)



![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)